2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide
Overview
Description
2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain . This can be beneficial in conditions where inflammation is a key factor, such as arthritis or certain types of cancer.
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is postulated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that 2-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenoxy]acetamide is involved in are yet to be identified . Future studies should focus on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the quinazolinone ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinazolinone is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction. The phenyl group on the quinazolinone is reacted with a phenol derivative under basic conditions to form the phenoxy linkage.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the phenoxy-substituted quinazolinone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)phenyl-4-methylbenzenesulfonate
- 2-[4-(2-methyl-4-oxo-1,2-dihydroquinazolin-3-yl)phenyl]acetic acid
- N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide
Uniqueness
2-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the phenoxyacetamide group attached to the quinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
IUPAC Name |
2-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-20(26)14-28-17-12-10-15(11-13-17)21-24-19-9-5-4-8-18(19)22(27)25(21)16-6-2-1-3-7-16/h1-13,21,24H,14H2,(H2,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYCXUBBXSJPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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